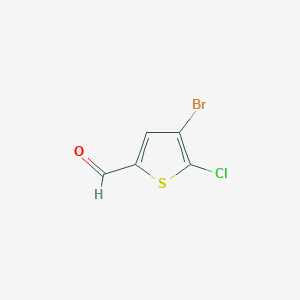

4-Bromo-5-chlorothiophene-2-carbaldehyde

概要

説明

4-Bromo-5-chlorothiophene-2-carbaldehyde is a polyhalogenated thiophene derivative. Thiophene derivatives are known for their aromatic properties and are widely used in various fields of science and industry. The presence of both bromine and chlorine atoms in the thiophene ring makes this compound particularly interesting for further chemical modifications and applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-chlorothiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the halogen dance reaction, which utilizes lithium diisopropylamide (LDA) to rearrange halogenated thiophenes . For instance, starting from 2,4-dibromothiophene, the compound can be synthesized by the action of LDA followed by treatment with hexachloroethane .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and reagents, such as bromine, chlorine, and thiophene derivatives, under controlled reaction conditions to ensure high yield and purity.

化学反応の分析

Types of Reactions

4-Bromo-5-chlorothiophene-2-carbaldehyde undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions include substituted thiophenes, carboxylic acids, alcohols, and various coupled products depending on the specific reaction conditions and reagents used.

科学的研究の応用

Scientific Research Applications

4-Bromo-5-chlorothiophene-2-carbaldehyde is used in scientific research across chemistry, biology, medicine, and industry. It serves as a building block for synthesizing complex molecules, and it is studied for its potential biological activities and interactions with biomolecules. It is also explored for potential use in drug discovery and development and utilized to produce advanced materials and polymers.

This compound can be used as a starting material in synthesizing various organic compounds, including raw materials for heterocyclic compounds, pharmaceuticals, and agrochemicals. It also functions as a reagent in organic synthesis.

Thiophene derivatives, including this compound, have significant antibacterial activity. Studies show that related thiophene derivatives demonstrate activity against Escherichia coli, with IC50 values ranging from 51.4 to 79.13 μg/mL. Its structural similarity to other active compounds suggests it may exhibit antibacterial properties.

Thiophene derivatives also possess antioxidant potential, demonstrating nitric oxide scavenging abilities. These compounds can donate electrons to free radicals, neutralizing them.

Potential Implications

作用機序

The mechanism of action of 4-Bromo-5-chlorothiophene-2-carbaldehyde is primarily related to its ability to undergo various chemical transformations. The presence of electron-withdrawing halogen atoms in the thiophene ring influences the reactivity of the compound, making it a versatile intermediate in organic synthesis. The aldehyde group can participate in nucleophilic addition reactions, while the halogen atoms can be involved in substitution and coupling reactions .

類似化合物との比較

4-Bromo-5-chlorothiophene-2-carbaldehyde can be compared with other similar compounds, such as:

5-Chloro-2-thiophenecarboxaldehyde: This compound has a similar structure but lacks the bromine atom, making it less versatile in certain chemical reactions.

4-Bromo-2-thiophenecarboxaldehyde:

5-Bromo-2-thiophenecarboxaldehyde: Similar to this compound but with different substitution patterns, leading to variations in reactivity and applications.

The uniqueness of this compound lies in the presence of both bromine and chlorine atoms, which provide a balance of reactivity and stability, making it a valuable intermediate in organic synthesis.

生物活性

4-Bromo-5-chlorothiophene-2-carbaldehyde is a halogenated thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of bromine and chlorine substituents in the thiophene ring may enhance its reactivity and biological efficacy. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.

This compound has the molecular formula CHBrClOS and a molecular weight of approximately 239.53 g/mol. The compound features a thiophene ring, which is known for its aromatic stability and ability to participate in various chemical reactions.

Antimicrobial Activity

Thiophene derivatives, including this compound, have been reported to exhibit notable antimicrobial properties. Research indicates that compounds with similar structures have shown effectiveness against various bacterial strains. For instance, studies on related thiophene derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The unique combination of halogen substituents may enhance their interaction with bacterial cell membranes or enzymatic pathways.

Enzyme Inhibition

This compound has been investigated for its role as an inhibitor of insulin-regulated aminopeptidase (IRAP). Compounds with similar thiophene structures have demonstrated the ability to inhibit IRAP effectively, which is crucial for regulating neuropeptide activity in the brain . This inhibition could lead to therapeutic applications in cognitive disorders and metabolic diseases.

Table 1: Biological Activity Summary

Detailed Research Findings

Recent studies have highlighted the importance of halogen substitution in enhancing the biological activity of thiophene derivatives. For example, compounds with bromine and chlorine at specific positions on the thiophene ring showed increased potency in anticancer assays compared to their non-halogenated counterparts . Furthermore, the structural analysis of these compounds suggests that their binding affinities to biological targets are significantly influenced by the electronic properties imparted by halogen atoms.

特性

IUPAC Name |

4-bromo-5-chlorothiophene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClOS/c6-4-1-3(2-8)9-5(4)7/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTGYPJXVQUVREU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Br)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。